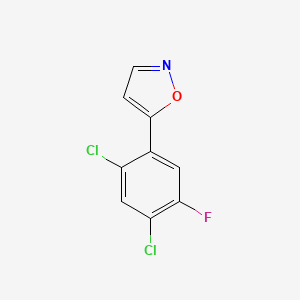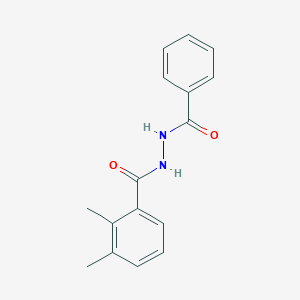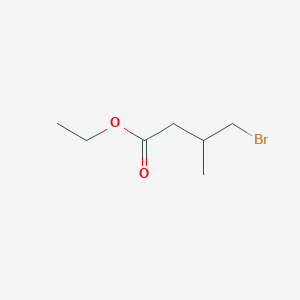![molecular formula C8H6ClN3O2 B8712505 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole](/img/structure/B8712505.png)
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chloromethyl group at the 2-position and a nitro group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzimidazole. This intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted benzimidazole derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substituted benzimidazole derivatives
- Amino-substituted benzimidazole derivatives
- Oxidized benzimidazole derivatives
Applications De Recherche Scientifique
Medicinal Chemistry: The compound and its derivatives have shown promise as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Materials Science: The compound is used as an intermediate in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Biological Research: It is used as a probe in biochemical studies to investigate the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the chloromethyl group can participate in alkylation reactions with nucleophilic residues in proteins, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
2-(chloromethyl)-1H-benzimidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-nitro-1H-benzimidazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
2-(bromomethyl)-4-nitro-1H-benzimidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.
Uniqueness: 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H6ClN3O2 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-3H,4H2,(H,10,11) |
Clé InChI |
CCUIJBZBHHXSMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Pyridin-3-yl)benzo[d]oxazol-7-amine](/img/structure/B8712489.png)

![Benzo[c]isothiazol-4-ylmethanol](/img/structure/B8712493.png)





